molecular formula C22H22N2O2S B3630824 N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide

Cat. No.: B3630824
M. Wt: 378.5 g/mol
InChI Key: RQELGFQUPLNFGC-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a naphthalene ring and a carbamothioyl group. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalen-1-ylacetamide Core: This can be achieved through the acylation of naphthalene with acetic anhydride in the presence of a Lewis acid catalyst.

    Introduction of the Carbamothioyl Group: This step involves the reaction of the naphthalen-1-ylacetamide with thiocarbamoyl chloride under basic conditions to form the carbamothioyl derivative.

    Hydroxylation and Isopropylation: The final steps involve the hydroxylation of the phenyl ring and subsequent isopropylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamothioyl group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide
  • N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide is unique due to its specific combination of functional groups and its naphthalene core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-14(2)16-10-11-20(25)19(12-16)23-22(27)24-21(26)13-17-8-5-7-15-6-3-4-9-18(15)17/h3-12,14,25H,13H2,1-2H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQELGFQUPLNFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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